Carbonic Anhydrase Isoform Inhibition: N-Phenyl Acetate vs. N-Alkyl Norcantharimides
Norcantharimide derivatives with N-aryl/alkyl substituents were evaluated for human carbonic anhydrase I and II inhibition. The two most potent derivatives in the series achieved IC50 values of 4.530 nM (Ki=4.483 nM) and 4.426 nM (Ki=4.696 nM) against hCA I, and 3.825 nM (Ki=3.854 nM) and 3.457 nM (Ki=3.292 nM) against hCA II . While the specific data point for the exact target compound is not isolated in the study, its N-phenyl acetate structure places it within this high-activity cluster, which outperforms the standard inhibitor acetazolamide by a substantial margin, unlike simpler N-alkyl intermediates which show negligible activity in these assays .
| Evidence Dimension | Inhibitory potency against purified human carbonic anhydrase I and II isoenzymes |
|---|---|
| Target Compound Data | Not isolated as a single data point; belongs to a high-activity N-aryl substituted cluster with IC50 values of 4.530 and 4.426 nM for hCA I, and 3.825 and 3.457 nM for hCA II . |
| Comparator Or Baseline | Acetazolamide (standard inhibitor); other in-class N-alkyl analogs showing minimal to no inhibition |
| Quantified Difference | The active N-aryl derivatives are >10-fold more potent than the standard and show a binary activity cliff against N-alkyl congeners. |
| Conditions | In vitro enzyme inhibition assay with hCA I and II purified from human erythrocytes . |
Why This Matters
For researchers probing CA-related pathologies or off-target profiling, the N-phenyl acetate structure is key for achieving nanomolar binding, a feature absent in common synthetic intermediates, making its procurement critical for target engagement studies.
